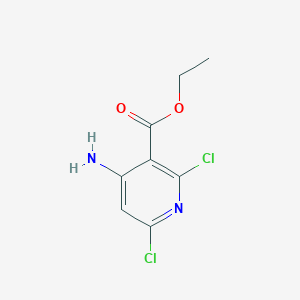
Ethyl 4-amino-2,6-dichloronicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-amino-2,6-dichloronicotinate is an organic compound with the molecular formula C8H8Cl2N2O2 and a molecular weight of 235.07 g/mol . This compound is a derivative of nicotinic acid and features both amino and dichloro substituents on the pyridine ring, making it a valuable intermediate in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-amino-2,6-dichloronicotinate typically involves the esterification of 4-amino-2,6-dichloronicotinic acid. The reaction is carried out in the presence of an alcohol, such as ethanol, and a catalyst, often sulfuric acid, under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, with careful control of temperature and reaction time to ensure high yield and purity .
化学反応の分析
Types of Reactions: Ethyl 4-amino-2,6-dichloronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The amino and dichloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives such as nitro or hydroxyl compounds.
Reduction: Formation of reduced derivatives like amines or alcohols.
科学的研究の応用
Ethyl 4-amino-2,6-dichloronicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of Ethyl 4-amino-2,6-dichloronicotinate involves its interaction with specific molecular targets. The amino and dichloro groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways are still under investigation, but its structure suggests it could interact with nucleophilic sites in proteins or DNA .
類似化合物との比較
- Ethyl 2,6-dichloronicotinate
- Ethyl 2,4-dichloronicotinate
- Ethyl 4,6-dichloronicotinate
Comparison: Ethyl 4-amino-2,6-dichloronicotinate is unique due to the presence of both amino and dichloro groups on the pyridine ring. This combination of functional groups provides distinct reactivity and potential biological activity compared to its analogs, which may only have dichloro substituents .
特性
分子式 |
C8H8Cl2N2O2 |
|---|---|
分子量 |
235.06 g/mol |
IUPAC名 |
ethyl 4-amino-2,6-dichloropyridine-3-carboxylate |
InChI |
InChI=1S/C8H8Cl2N2O2/c1-2-14-8(13)6-4(11)3-5(9)12-7(6)10/h3H,2H2,1H3,(H2,11,12) |
InChIキー |
UHXWLPGSCXZGIO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N=C(C=C1N)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


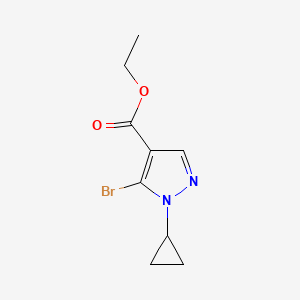
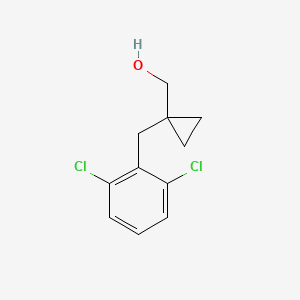
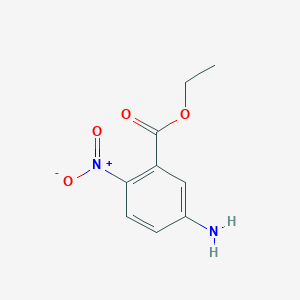
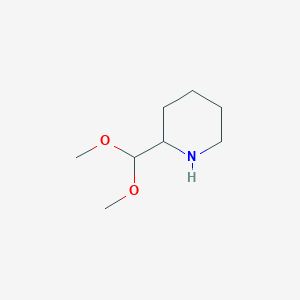
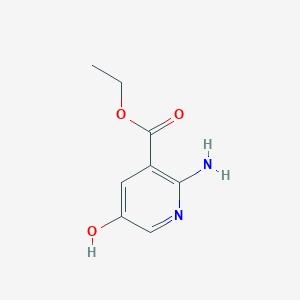
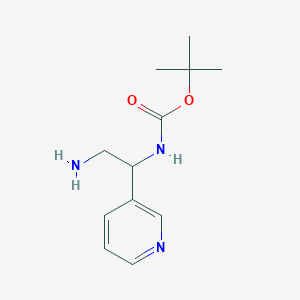
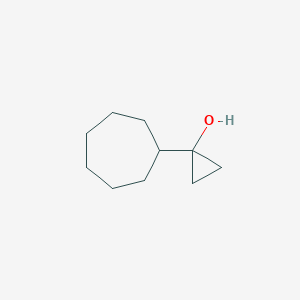
![Methyl 4-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate; trifluoroacetic acid](/img/structure/B13520931.png)
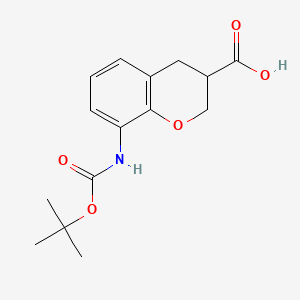
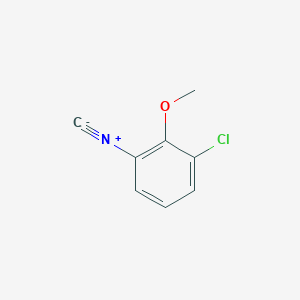
![2-[2-(3-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13520951.png)
![tert-butylN-[2-(2-aminoethoxy)-2-methylpropyl]carbamatehydrochloride](/img/structure/B13520952.png)

![O-[(3-methylidenecyclobutyl)methyl]hydroxylaminehydrochloride](/img/structure/B13520976.png)
